![molecular formula C11H14OS B14244157 Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- CAS No. 377774-99-7](/img/structure/B14244157.png)
Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a propenylthio methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- typically involves the reaction of 1-methoxy-4-methylbenzene with propenylthio compounds under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenylthio group to a simpler thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenylthio group can participate in various biochemical reactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-: Similar structure but with different substituents.
Benzene, 1-methyl-4-[(2-propenyloxy)methyl]-: Contains a propenyloxy group instead of a propenylthio group.
Benzene, 1-ethynyl-4-methoxy-: Features an ethynyl group instead of a propenylthio group.
Uniqueness
Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- is unique due to the presence of the propenylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
377774-99-7 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-methoxy-4-(prop-2-enylsulfanylmethyl)benzene |
InChI |
InChI=1S/C11H14OS/c1-3-8-13-9-10-4-6-11(12-2)7-5-10/h3-7H,1,8-9H2,2H3 |
InChI Key |
HDMJOCDIQXSEIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


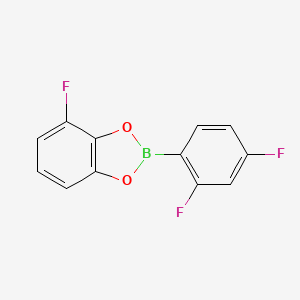
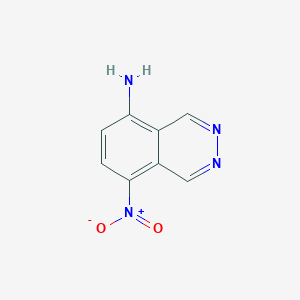
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
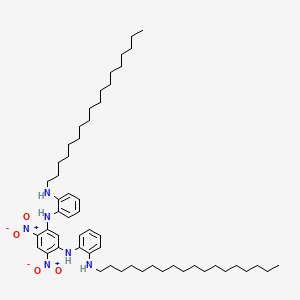
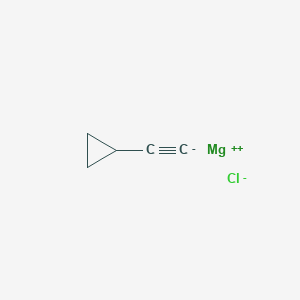
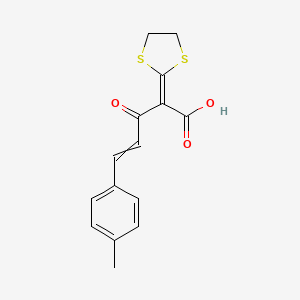

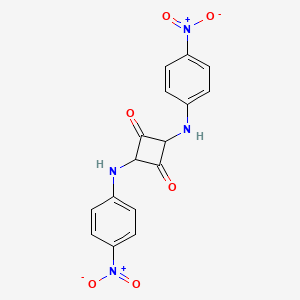
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
